
(2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine
Overview
Description
(2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- Chemical Formula: C26H30N2O4
- Molecular Weight: 442.54 g/mol
- LogP (Partition Coefficient): 5.5209
- Polar Surface Area (PSA): 91.52 Ų
These properties suggest a relatively lipophilic compound with potential for cell membrane permeability, which is critical for biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted to evaluate its efficacy against various human carcinoma cell lines.
In Vitro Efficacy Data
Cell Line | IC50 (µM) | % Inhibition at 100 µM |
---|---|---|
A549 (Lung) | 12.5 | 95.41 ± 0.67 |
HepG2 (Liver) | 15.0 | 93.33 ± 1.36 |
HCT-116 (Colon) | 10.0 | 81.29 ± 2.32 |
SGC7901 (Gastric) | 20.0 | 70.13 ± 3.41 |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, particularly against lung and liver carcinoma cells.
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Research indicates that it may activate caspase pathways leading to programmed cell death in cancer cells.
Case Studies
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Study on Lung Cancer Cells (A549) :
- A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability.
- Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
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Liver Cancer Study (HepG2) :
- The compound was shown to inhibit HepG2 cell proliferation significantly.
- Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to (2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine exhibit significant anticancer properties. The presence of nitrophenyl groups is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .
2. Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent. Its structure allows for interactions with bacterial cell membranes, disrupting their integrity.
Case Study:
In a comparative study published in Pharmaceutical Biology, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential use in developing new antibiotics .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLEDs. Its ability to act as a charge transport material can enhance the efficiency and brightness of OLED devices.
Research Insights:
Studies have shown that incorporating this compound into OLED structures improved charge mobility and overall device performance. This was attributed to its favorable energy levels and stability under operational conditions .
Organic Synthesis Applications
1. Building Block for Complex Molecules
Due to its functional groups, this compound serves as an important building block in the synthesis of more complex organic molecules. Its reactivity allows for various modifications leading to new chemical entities.
Example Reaction:
The compound can undergo nucleophilic substitution reactions to introduce additional functional groups, making it versatile for synthesizing pharmaceuticals and agrochemicals.
Reaction Type | Example Transformation |
---|---|
Nucleophilic Substitution | Introduction of amine or alcohol groups |
Coupling Reactions | Formation of bipyridine derivatives |
Reduction Reactions | Conversion to amine derivatives |
Properties
IUPAC Name |
(2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-26(2,3)20-8-14-21(15-9-20)27-24(18-4-10-22(11-5-18)28(30)31)16-17-25(27)19-6-12-23(13-7-19)29(32)33/h4-15,24-25H,16-17H2,1-3H3/t24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNHMGNHJNCONZ-DQEYMECFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CCC2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2[C@@H](CC[C@H]2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.